Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate
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Overview
Description
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate is a chemical compound with the molecular formula C19H18N2O4 It is known for its unique structure, which includes an imidazolidinone ring substituted with two phenyl groups and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate typically involves the reaction of 5,5-diphenylimidazolidine-2,4-dione with ethyl bromoacetate in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in ethanol at room temperature for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The ethyl acetate moiety can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The imidazolidinone ring can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted imidazolidinone derivatives.
Oxidation: Oxidized imidazolidinone compounds.
Reduction: Reduced imidazolidinone derivatives.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate can be compared with other similar compounds, such as:
- Ethyl (3,5-dimethyl-2,4-dioxo-5-phenyl-1-imidazolidinyl)acetate
- Ethyl (4-methyl-2,5-dioxo-4-imidazolidinyl)acetate
- (2,5-dioxo-1-phenyl-4-imidazolidinyl)acetic acid
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities. The unique structure of this compound, with its two phenyl groups and ethyl acetate moiety, distinguishes it from these related compounds .
Properties
CAS No. |
976-85-2 |
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Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C19H18N2O4/c1-2-25-16(22)13-21-17(23)19(20-18(21)24,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,20,24) |
InChI Key |
BJLAIBYNFMQGOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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